
1-メチル-4-ピペリドン
概要
説明
1-Methyl-4-piperidone is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is widely used in various industrial and scientific applications due to its unique chemical properties. It appears as a transparent yellow to orange liquid and is known for its role as an intermediate in organic synthesis and as a solvent.
科学的研究の応用
1-Methyl-4-piperidone has extensive applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with anticancer, antiviral, and antimicrobial properties.
作用機序
Target of Action
1-Methyl-4-piperidone is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to interact with various biological targets leading to their diverse therapeutic applications .
Biochemical Pathways
It’s worth noting that piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to have diverse biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that piperidine derivatives, which include 1-Methyl-4-piperidone, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Some piperidine derivatives have been found to exhibit anti-inflammatory properties and can affect various types of cells
Molecular Mechanism
It has been suggested that it may be involved in the α,β-dehydrogenation of β-N-substituted saturated ketones . This process involves the cleavage of the C–H α and C–H β bonds in that order .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can undergo various chemical reactions over time
Dosage Effects in Animal Models
It is known that piperidine derivatives can have various effects in animal models, depending on the dosage
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters and binding proteins
Subcellular Localization
It is known that piperidine derivatives can be localized to various subcellular compartments
準備方法
1-Methyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and cost-effective method to produce 1-Methyl-4-piperidone . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields tertiary propargylamines . Industrial production often involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions .
化学反応の分析
1-Methyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield N-methyl-4-piperidinol.
Substitution: It can participate in substitution reactions with electrophiles or nucleophiles.
Cyclization: It can form spiropiperidine rings when reacted with malononitrile and electrophiles.
Common reagents used in these reactions include zinc, acetic acid, benzaldehyde, and malononitrile. Major products formed from these reactions include spiropiperidine rings and N-methyl-4-piperidinol .
類似化合物との比較
1-Methyl-4-piperidone can be compared with other piperidine derivatives such as:
N-Methyl-2-piperidone: Similar in structure but differs in the position of the methyl group.
1-Benzyl-4-piperidone: Contains a benzyl group instead of a methyl group, leading to different chemical properties and applications.
1-Ethyl-4-piperidone: Contains an ethyl group, which affects its reactivity and use in synthesis.
1-Methyl-4-piperidone is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
特性
IUPAC Name |
1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162735 | |
| Record name | 1-Methyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Methyl-4-piperidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1445-73-4 | |
| Record name | 1-Methyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-piperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methyl-4-piperidone?
A1: 1-Methyl-4-piperidone has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize 1-methyl-4-piperidone?
A2: Researchers utilize various spectroscopic methods to characterize this compound, including Fourier transform microwave spectroscopy (FT-MW) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, conformation, and fragmentation patterns.
Q3: What are the conformational properties of the six-membered heterocyclic ring in 1-methyl-4-piperidone?
A3: Studies using FT-MW spectroscopy revealed that the six-membered ring of 1-methyl-4-piperidone exists in two conformations due to nitrogen inversion. These conformations are characterized by the N-methyl group occupying either an equatorial (more stable) or axial position. []
Q4: Can 1-methyl-4-piperidone be used as a catalyst?
A4: While not a catalyst itself, 1-methyl-4-piperidone serves as a valuable starting material and reagent in various chemical reactions. For instance, it acts as a hydride acceptor in Oppenauer oxidations, a mild and often selective method for converting alcohols to aldehydes or ketones. []
Q5: What type of reactions can 1-methyl-4-piperidone undergo?
A5: 1-Methyl-4-piperidone readily participates in reactions with active methylene compounds [], undergoes alkyl nitrate nitration [], and acts as a reactant in the Asinger reaction []. These reactions highlight its versatility as a building block in organic synthesis.
Q6: Have computational methods been employed to study 1-methyl-4-piperidone?
A6: Yes, density functional theory (DFT) calculations have been instrumental in understanding the vibrational spectra and assigning fundamental vibrational modes of 1-methyl-4-piperidone. [] These computational studies provide valuable insights into the molecule's electronic structure and vibrational properties.
Q7: How do structural modifications of 1-methyl-4-piperidone impact its biological activity?
A7: Research on derivatives of 1-methyl-4-piperidone, specifically 3,5-diarylidene-4-piperidones, has demonstrated the significant impact of structural modifications on biological activity. Studies investigating their cytotoxic properties revealed correlations between the physicochemical constants of aromatic substituents and their activity against human tumor cell lines and L1210 leukemia cells. [, ] Modifications influencing parameters like molar refractivity (MR) and fragment constants (f) were linked to changes in cytotoxicity.
Q8: What kind of compounds can be synthesized using 1-methyl-4-piperidone as a starting material?
A8: Researchers have successfully synthesized a diverse range of compounds starting from 1-methyl-4-piperidone. These include:
- Fulvenes: Condensation reactions with cyclopentadiene yield fulvene derivatives with heterocyclic substituents, showcasing its utility in creating extended conjugated systems. []
- Spiropyranopiperidines: A one-pot domino reaction using 1-methyl-4-piperidone, dimethyl acetylenedicarboxylate (DMAD), and malononitrile, catalyzed by [bmIm]Br and KOH, provides access to chiral heterocyclic spiropyranopiperidine derivatives. []
- Spiro[isobenzofuran-1(3H),4'-piperidines]: These compounds, with potential as central nervous system agents, have been synthesized using 1-methyl-4-piperidone and lithiated 2-bromobenzhydryl methyl ether, followed by cyclization. []
- Glycidic Esters: Darzens condensation reactions using 1-methyl-4-piperidone as the starting ketone provide a route to glycidic esters, investigated for potential antispasmodic activity. []
Q9: How can 1-methyl-4-piperidone be used to synthesize compounds with potential therapeutic applications?
A9: The versatility of 1-methyl-4-piperidone as a building block enables the synthesis of diverse compounds, some of which hold potential therapeutic value. Examples include:
- Postganglionic Parasympathetic Blocking Agents: Synthesis of ketals and hemithioketals of 1-methyl-4-piperidone has been explored for developing potential postganglionic parasympathetic blocking agents. []
- Antispasmodics: Glycidic esters derived from 1-methyl-4-piperidone through Darzens condensation reactions represent potential candidates for antispasmodic agents. []
- Central Nervous System Agents: Spiro[isobenzofuran-1(3H),4'-piperidines], synthesized using 1-methyl-4-piperidone, hold promise as potential central nervous system agents, including antidepressants. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
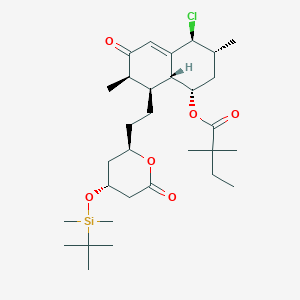
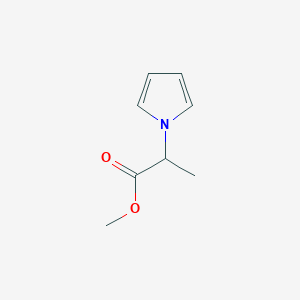
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
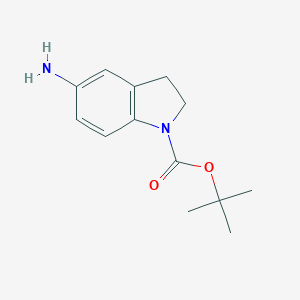
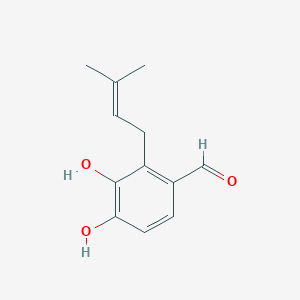
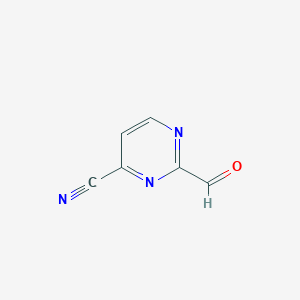

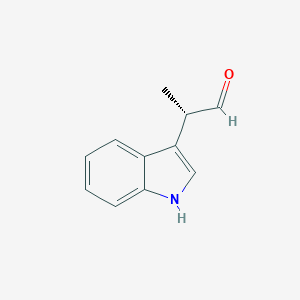
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
